molecular formula C10H10N2 B8456654 3-Cyano-5,6,7,8-tetrahydroisoquinoline

3-Cyano-5,6,7,8-tetrahydroisoquinoline

Cat. No. B8456654
M. Wt: 158.20 g/mol
InChI Key: WCJQVNHURZQHOC-UHFFFAOYSA-N
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Patent
US04923993

Procedure details

7.6 g cyclohex-1-ene-carboxaldehyde-N,N-dimethylhydrazone, 4.4 g of 2-chloroacrylonitrile and 10.1 g of triethylamine are heated in 75 ml of dioxane for 18 hours to 90° C. The reaction mixture is concentrated by evaporation and the residue is acidified with 1N HCl and extracted three times with chloroform. The combined extracts are dried and concentrated by evaporation and the residue is chromatographed over silica gel. Pale yellow crystals of the title compound are isolated. Melting point: 56°-59° C.
Name
cyclohex-1-ene-carboxaldehyde-N,N-dimethylhydrazone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[N:3]=[CH:4][C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1.Cl[C:13](=[CH2:16])[C:14]#[N:15].C(N(CC)CC)C>O1CCOCC1>[C:14]([C:13]1[N:3]=[CH:4][C:5]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:16]=1)#[N:15]

Inputs

Step One
Name
cyclohex-1-ene-carboxaldehyde-N,N-dimethylhydrazone
Quantity
7.6 g
Type
reactant
Smiles
CN(N=CC1=CCCCC1)C
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1N=CC=2CCCCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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